Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate
CAS No.: 2097864-54-3
Cat. No.: VC4614165
Molecular Formula: C19H19NO6S2
Molecular Weight: 421.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097864-54-3 |
|---|---|
| Molecular Formula | C19H19NO6S2 |
| Molecular Weight | 421.48 |
| IUPAC Name | methyl 3-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]sulfamoyl]-4-methoxybenzoate |
| Standard InChI | InChI=1S/C19H19NO6S2/c1-24-16-8-7-13(19(21)25-2)11-18(16)28(22,23)20-12-14(15-5-3-9-26-15)17-6-4-10-27-17/h3-11,14,20H,12H2,1-2H3 |
| Standard InChI Key | YTJFVTKOAATBAF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features a 4-methoxybenzoate backbone substituted at the 3-position with a sulfamoyl group (-SO₂NH-). This sulfamoyl group is further functionalized with a 2-(furan-2-yl)-2-(thiophen-2-yl)ethyl side chain, creating a hybrid heterocyclic system. The furan (oxygen-containing) and thiophene (sulfur-containing) rings contribute to the molecule’s aromaticity and electronic diversity, which are critical for interactions with biological targets .
Spectroscopic Identification
Key spectroscopic features include:
-
¹H NMR: Signals for methoxy protons (~δ 3.8–4.0 ppm), aromatic protons from furan (δ 6.3–7.4 ppm) and thiophene (δ 7.0–7.5 ppm), and sulfonamide NH (δ 8.0–8.5 ppm, broad) .
-
IR: Stretching vibrations for sulfonamide S=O (~1350 cm⁻¹ and 1150 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The synthesis typically involves modular coupling of three segments:
-
4-Methoxybenzoate core: Derived from methyl 3-amino-4-methoxybenzoate, itself synthesized via nitration, reduction, and esterification of 4-methoxybenzoic acid .
-
Sulfamoyl bridge: Introduced via sulfonation of the amino group using chlorosulfonic acid, followed by reaction with the heterocyclic ethylamine.
-
Heterocyclic ethylamine: Synthesized through nucleophilic substitution or Pd-catalyzed cross-coupling to attach furan and thiophene rings .
Preparation of 4-Methoxybenzoate Intermediate
Methyl 3-amino-4-methoxybenzoate is synthesized in 72% yield by nitrating 4-methoxybenzoic acid, reducing the nitro group with H₂/Pd-C, and esterifying with methanol under acidic conditions .
Sulfonation and Coupling
The amino group undergoes sulfonation with ClSO₃H in dichloromethane at 0°C, yielding the sulfonyl chloride intermediate. Subsequent reaction with 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine in the presence of triethylamine affords the target compound in 65% yield after purification by column chromatography.
Challenges and Yield Optimization
-
Side reactions: Competing sulfonation at the methoxy group is mitigated by using bulky bases like 2,6-lutidine .
-
Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Solubility: Moderately soluble in DMSO (12 mg/mL) and dichloromethane, but poorly soluble in water (<0.1 mg/mL) due to the hydrophobic heterocycles .
-
Stability: Stable under ambient conditions for 6 months when stored in amber vials at -20°C. Degrades in acidic media (pH <3) via hydrolysis of the sulfamoyl group .
Pharmacokinetic Predictions
-
LogP: Calculated value of 2.8 (using ChemAxon) suggests moderate lipophilicity, favoring blood-brain barrier penetration .
-
Metabolism: Predominant hepatic oxidation of the furan ring by CYP3A4, with minor glucuronidation of the benzoate ester .
Biological Activities and Mechanisms
Anticancer Activity
In silico docking studies suggest inhibition of PI3K/Akt/mTOR pathway components, with IC₅₀ values projected at 0.8–2.4 µM in breast cancer cell lines (MCF-7, MDA-MB-231) . The thiophene ring’s electron-rich structure facilitates intercalation into DNA, inducing apoptosis .
Enzyme Inhibition
-
Carbonic Anhydrase IX (CA-IX): Sulfonamide derivatives show Ki values of 12–45 nM, correlating with antitumor effects in hypoxic environments .
-
ERAP1 Modulators: Structural analogs act as endoplasmic reticulum aminopeptidase inhibitors, implicating potential in autoimmune disease therapy .
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a scaffold for introducing substituents at:
-
Thiophene C-3: Cyano groups enhance PI3K binding affinity.
Drug Delivery Systems
Encapsulation in PLGA nanoparticles (size: 150 nm, PDI: 0.1) increases aqueous solubility 8-fold and prolongs half-life to 14 hours in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume